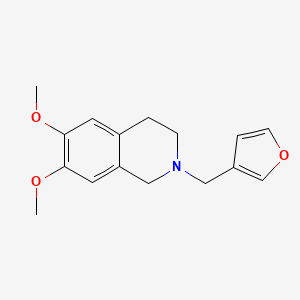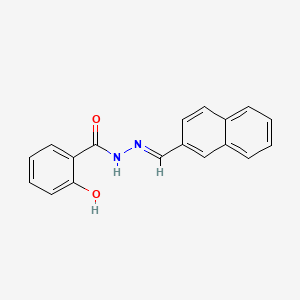![molecular formula C21H26N4O B3835815 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one](/img/structure/B3835815.png)
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a pyrrolidinone ring, linked through a trimethylpyrazine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene moiety is synthesized through catalytic hydrogenation.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Linking the Trimethylpyrazine Group: The final step involves the nucleophilic substitution reaction where the trimethylpyrazine group is introduced to the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)-3-phenyl-2-propen-1-one
- 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-13-14(2)24-20(15(3)23-13)11-22-18-10-21(26)25(12-18)19-8-16-6-4-5-7-17(16)9-19/h4-7,18-19,22H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCZZCRSPGVBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2CC(=O)N(C2)C3CC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B3835756.png)
![2,6-Ditert-butyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B3835777.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835779.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3835781.png)
![9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835787.png)
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3835793.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B3835798.png)
![3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B3835800.png)

![N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline](/img/structure/B3835829.png)


![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)
![[6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B3835842.png)
